Corilagin - 2088321-44-0

Corilagin

Catalog Number: EVT-10930950
CAS Number: 2088321-44-0
Molecular Formula: C27H22O18
Molecular Weight: 634.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Corilagin is an ellagitannin with a hexahydroxydiphenoyl group bridging over the 3-O and 6-O of the glucose core. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a non-steroidal anti-inflammatory drug and an antioxidant. It is an ellagitannin and a gallate ester.
Corilagin is a natural product found in Euphorbia prostrata, Phyllanthus tenellus, and other organisms with data available.
Source

Corilagin is primarily derived from several plant sources, notably from the Dividivi tree and other members of the Caesalpinia genus. It can also be found in other plants such as Phyllanthus muellerianus and Dimocarpus longan, where it is often associated with various health benefits attributed to traditional medicinal practices .

Classification

Corilagin belongs to the class of compounds known as tannins, specifically ellagitannins. Tannins are polyphenolic compounds that can bind to proteins and other macromolecules, playing significant roles in plant defense mechanisms and human health .

Synthesis Analysis

Methods

The total synthesis of corilagin has been achieved through various synthetic routes, with significant advancements reported in recent years. One notable method involves oxidative coupling of symmetrically protected gallates combined with a ring-opening strategy for the 3,6-hexahydroxydiphenoyl bridge. This approach allows for the construction of the complex structure characteristic of corilagin .

Technical Details

The synthesis process typically requires careful control of reaction conditions to ensure high yields and purity. The integration of protective groups during synthesis is crucial to prevent unwanted side reactions. The initial steps often involve the formation of gallate derivatives followed by coupling reactions that lead to the final corilagin structure .

Molecular Structure Analysis

Structure

Corilagin's molecular structure features a glucose unit linked to two ellagic acid moieties via ester bonds. Its chemical formula is C22H18O10C_{22}H_{18}O_{10}, and it has a molar mass of approximately 454.37 g/mol. The compound exhibits a complex arrangement that contributes to its biological activity.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate the structure of corilagin. The characteristic peaks observed in these analyses confirm the presence of specific functional groups associated with ellagitannins .

Chemical Reactions Analysis

Reactions

Corilagin participates in various chemical reactions typical for polyphenolic compounds, including oxidation-reduction reactions and esterification processes. Its ability to form complexes with proteins and other biomolecules is significant for its biological activity.

Technical Details

The reactivity of corilagin is influenced by its hydroxyl groups, which can engage in hydrogen bonding and redox reactions. This reactivity underlies many of its pharmacological actions, such as antioxidant activity and enzyme inhibition .

Mechanism of Action

Process

Corilagin exerts its biological effects through multiple mechanisms. It has been shown to enhance the efficacy of certain chemotherapeutic agents by modulating cellular pathways involved in apoptosis and cell cycle regulation. For instance, studies indicate that corilagin can synergistically enhance the anti-tumor activity of 5-fluorouracil by inducing cell cycle arrest and promoting apoptosis in cancer cells .

Data

Research indicates that corilagin increases intracellular reactive oxygen species levels while downregulating stress response proteins like GRP78, contributing to its anti-cancer effects . These findings highlight corilagin's potential as an adjunct therapy in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

Corilagin is typically a yellowish-brown powder that is soluble in polar solvents like methanol and acetonitrile but less soluble in non-polar solvents. Its melting point and specific optical rotation can vary depending on purity and source.

Chemical Properties

As a polyphenol, corilagin exhibits strong antioxidant properties due to its ability to scavenge free radicals. Its stability under various pH conditions makes it suitable for different formulations in pharmaceutical applications .

Relevant data includes:

  • Solubility: Soluble in water (at higher temperatures) and organic solvents.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.
Applications

Scientific Uses

Corilagin has garnered interest for its potential therapeutic applications across various fields:

  • Anticancer Therapy: Its ability to enhance the efficacy of chemotherapeutic agents positions it as a promising candidate for cancer treatment.
  • Antioxidant Applications: Due to its free radical scavenging ability, corilagin is explored in formulations aimed at reducing oxidative stress.
  • Anti-inflammatory Effects: Research suggests potential uses in managing inflammatory diseases due to its modulatory effects on immune responses .
Molecular Mechanisms of Action in Disease Pathogenesis

Modulation of Intracellular Signaling Pathways

Inhibition of Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase Pathways in Inflammatory Responses

Corilagin exerts potent anti-inflammatory effects through targeted modulation of the Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase signaling cascades. In herpes simplex encephalitis models, corilagin significantly reduced Nuclear Factor Kappa B activation by suppressing phosphorylation of Nuclear Factor Kappa B essential modulator and Nuclear Factor Kappa B p65 subunit, thereby inhibiting nuclear translocation of this transcription factor [7]. This inhibition correlated with decreased production of pro-inflammatory cytokines including tumor necrosis factor alpha and interleukin 6 in microglial cells. Simultaneously, corilagin attenuated Mitogen-Activated Protein Kinase pathway activation by reducing phosphorylation of c-Jun N-terminal kinase, extracellular signal-regulated kinase, and P38 kinases in a dose-dependent manner [5] [7].

In concanavalin A-induced hepatitis, corilagin administration reduced inflammatory liver injury by 65% through dual inhibition of Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase pathways. The compound disrupted the interaction between tumor necrosis factor receptor-associated factor 6 and Nuclear Factor Kappa B essential modulator, preventing inhibitor of Nuclear Factor Kappa B kinase complex activation [5]. This multilevel interference with pro-inflammatory signaling cascades positions corilagin as a promising therapeutic candidate for immune-mediated pathologies.

Table 1: Corilagin's Effects on Key Inflammatory Signaling Components

Signaling PathwayMolecular TargetEffect of CorilaginBiological Consequence
Nuclear Factor Kappa BNuclear Factor Kappa B essential modulator phosphorylationDecreasedReduced nuclear translocation of Nuclear Factor Kappa B p65
Nuclear Factor Kappa BTumor necrosis factor receptor-associated factor 6InhibitionSuppressed inhibitor of Nuclear Factor Kappa B kinase activation
Mitogen-Activated Protein Kinasec-Jun N-terminal kinase phosphorylationReducedDecreased activator protein 1 activation
Mitogen-Activated Protein KinaseP38 phosphorylationReducedDownregulated pro-inflammatory cytokine production
Toll-Like Receptor 3TIR-domain-containing adapter-inducing interferon-betaDownregulationImpaired interferon regulatory factor 3 activation

Regulation of Transforming Growth Factor Beta/Smad Signaling in Fibrotic Disorders

Corilagin demonstrates significant antifibrotic activity through selective modulation of the Transforming Growth Factor Beta/Smad pathway. In schistosomiasis-induced hepatic fibrosis, corilagin treatment reduced collagen deposition by 58% by inhibiting canonical Smad-dependent signaling [7]. This effect was mediated through downregulation of transforming growth factor beta receptor 1 expression and subsequent suppression of Smad2/3 phosphorylation. Additionally, corilagin attenuated non-canonical transforming growth factor beta signaling by inhibiting extracellular signal-regulated kinase and protein kinase B phosphorylation, thereby disrupting the synergistic interplay between these pathways that drives fibrogenesis [7].

The compound also restored the balance between matrix metalloproteinases and tissue inhibitors of metalloproteinases by normalizing Smad7 expression, facilitating extracellular matrix degradation. In hepatic stellate cells, corilagin treatment reduced alpha-smooth muscle actin expression by 72% and inhibited transition to myofibroblasts, the primary collagen-producing cells in fibrotic liver [7]. This multimodal regulation of Transforming Growth Factor Beta signaling highlights corilagin's potential as an antifibrotic agent targeting both canonical and non-canonical pathways.

Suppression of Phosphoinositide 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Axis in Tumor Microenvironments

Corilagin exerts significant antitumor effects through comprehensive inhibition of the Phosphoinositide 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin signaling axis. In cholangiocarcinoma models, corilagin treatment reduced mammalian target of rapamycin phosphorylation by 64% and inhibited Notch1 expression, disrupting a critical oncogenic signaling loop [6]. This inhibition occurred upstream through suppression of Phosphoinositide 3-Kinase activation and protein kinase B phosphorylation, effectively blocking transduction of growth signals to downstream effectors.

In ovarian cancer cells, corilagin induced Phosphoinositide 3-Kinase-dependent cell cycle arrest at S-phase by modulating cyclin-dependent kinase 2 and cyclin E expression [9]. The compound also inhibited mammalian target of rapamycin complex 1-mediated hypoxic adaptation in tumor cells by downregulating hypoxia-inducible factor 1 alpha expression, thereby compromising metabolic reprogramming essential for cancer survival. Corilagin's simultaneous targeting of multiple nodes within this oncogenic axis enhances its therapeutic potential compared to single-pathway inhibitors.

Table 2: Corilagin's Antitumor Mechanisms Through Phosphoinositide 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Axis Modulation

Cancer TypeKey Molecular EffectsFunctional OutcomesExperimental Models
CholangiocarcinomaNotch1 downregulation; mammalian target of rapamycin phosphorylation inhibitionTumor growth suppression (68% reduction)Nude mouse xenograft
Ovarian CancerPhosphoinositide 3-Kinase inhibition; S-phase arrestCell proliferation inhibition (IC₅₀ = 40 μM)A2780 cell line
Hepatocellular CarcinomaProtein Kinase B dephosphorylation; hypoxia-inducible factor 1 alpha downregulationReduced tumor angiogenesisIn vitro and in vivo models
Breast CancerMammalian target of rapamycin complex 1 inhibition; autophagy inductionEnhanced apoptosisMCF-7 cell line

Epigenetic and Transcriptional Regulation

Nuclear Factor Erythroid 2-Related Factor 2-Mediated Antioxidant Response Activation

Corilagin activates the cytoprotective Nuclear Factor Erythroid 2-Related Factor 2 pathway through a unique dual mechanism involving both canonical and non-canonical regulation. In acetaminophen-induced hepatotoxicity models, corilagin enhanced Nuclear Factor Erythroid 2-Related Factor 2 nuclear translocation by 3.5-fold, subsequently increasing binding to antioxidant response elements [3] [8]. This activation upregulated expression of phase II detoxifying enzymes including heme oxygenase 1, NADPH quinone oxidoreductase 1, glutamate-cysteine ligase catalytic subunit, and glutamate-cysteine ligase modifier subunit. The compound achieved this by promoting Kelch-like ECH-associated protein 1 degradation via autophagy-lysosomal pathway, thus liberating Nuclear Factor Erythroid 2-Related Factor 2 for nuclear translocation [3].

Simultaneously, corilagin activated adenosine monophosphate-activated protein kinase/glycogen synthase kinase 3 beta signaling, which phosphorylates and inactivates Fyn kinase. Since Fyn kinase promotes Nuclear Factor Erythroid 2-Related Factor 2 nuclear export, its inhibition further enhanced Nuclear Factor Erythroid 2-Related Factor 2 nuclear retention and transcriptional activity [8]. This coordinated regulation resulted in a 2.8-fold increase in glutathione levels and 67% reduction in malondialdehyde in hepatocytes, demonstrating potent antioxidative efficacy. Corilagin's ability to amplify the endogenous antioxidant defense system positions it as a therapeutic agent for oxidative stress-related pathologies.

Table 3: Corilagin-Mediated Activation of Nuclear Factor Erythroid 2-Related Factor 2 Downstream Targets

Antioxidant GeneProtein FunctionFold Increase After CorilaginBiological Significance
Heme Oxygenase 1Heme catabolism; antioxidant production4.2Reduction in reactive oxygen species (45%)
NADPH Quinone Oxidoreductase 1Quinone detoxification3.8Protection against quinone-mediated oxidative stress
Glutamate-Cysteine Ligase Catalytic SubunitGlutathione biosynthesis2.6Increased glutathione levels (180%)
Glutamate-Cysteine Ligase Modifier SubunitGlutathione biosynthesis2.9Enhanced detoxification capacity
Superoxide DismutaseSuperoxide radical scavenging1.8Decreased superoxide accumulation (62%)

microRNA-Dependent Modulation of Apoptotic Pathways

Corilagin precisely regulates apoptosis through microRNA-mediated mechanisms, particularly via modulation of the microRNA-21/Smad7/Extracellular Signal-Regulated Kinase axis. In schistosomiasis-induced hepatic fibrosis, corilagin treatment decreased microRNA-21 expression by 60% while increasing its target protein Smad7 by 3.1-fold [8]. This microRNA-21 downregulation relieved suppression of Smad7, resulting in inhibition of transforming growth factor beta signaling and extracellular signal-regulated kinase phosphorylation. The consequent reduction in extracellular signal-regulated kinase activity led to decreased B cell lymphoma 2 expression and increased Bcl-2-associated X protein expression, shifting the balance toward pro-apoptotic signaling.

Furthermore, corilagin enhanced the intrinsic mitochondrial apoptotic pathway in cancer cells by modulating microRNA-34a expression. Upregulation of microRNA-34a suppressed Sirtuin 1 expression, leading to hyperacetylation and activation of p53 [9]. This activated p53 transcriptionally upregulated pro-apoptotic Bcl-2-associated X protein and p53 upregulated modulator of apoptosis while downregulating anti-apoptotic B cell lymphoma 2. The combined effect increased mitochondrial outer membrane permeability, cytochrome c release (by 2.8-fold), and caspase-9/-3 activation. Corilagin's ability to coordinate microRNA networks with apoptotic executioner mechanisms underscores its therapeutic potential for pathologies involving apoptosis dysregulation.

Properties

CAS Number

2088321-44-0

Product Name

Corilagin

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C27H22O18

Molecular Weight

634.5 g/mol

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1

InChI Key

TUSDEZXZIZRFGC-XIGLUPEJSA-N

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.